Head-to-Head Histamine Release Inhibition: Benzoxazine Core (Compound 5) versus Isocoumarin, Chromanone, Chroman, Benzothiazine, and Quinazolinone Cores
In the definitive SAR study by Yamato et al. (1981), eight spiro compounds sharing an identical 1'-benzylpiperidine moiety but differing in the heterocyclic core were compared in the compound 48/80-induced histamine release assay using isolated rat peritoneal mast cells [1]. The 1,3-benzoxazine-4-one analog (compound 5), corresponding to the target compound, reduced histamine release to 10% of the induced level, demonstrating the most potent inhibition among all analogs tested. This outperformed the isocoumarin lead compounds (1a: 14%; 2a: 17%), the 4-quinazolinone analog (7: 24%), and dramatically exceeded the chromanone (3: 40%) and chroman (4: 42%) analogs which were essentially inactive (control: 41%) [1].
| Evidence Dimension | Inhibition of compound 48/80-induced histamine release from isolated rat peritoneal mast cells |
|---|---|
| Target Compound Data | 10% histamine release (compound 5, 1,3-benzoxazine-4-one core) |
| Comparator Or Baseline | Compound 1a (isocoumarin): 14%; Compound 2a (isocoumarin): 17%; Compound 3 (chromanone): 40%; Compound 4 (chroman): 42%; Compound 6 (benzothiazine): 15%; Compound 7 (4-quinazolinone): 24%; None (control): 41% |
| Quantified Difference | Benzoxazine (5) is 1.4-fold more potent than the best isocoumarin (1a), 4.0-fold more potent than chromanone (3), and 4.2-fold more potent than chroman (4) in residual histamine release; represents a 75.6% reduction in histamine release relative to untreated control. |
| Conditions | Compound 48/80 (0.35 μg/mL)-induced histamine release; isolated rat peritoneal mast cells; in vitro. Test compounds used at a fixed screening concentration (concentration not explicitly stated in the available abstract; full paper needed for IC₅₀ values). |
Why This Matters
This head-to-head comparison provides the only publicly available quantitative evidence that the 1,3-benzoxazine-4-one core confers superior histamine-release inhibitory activity relative to five other heterocyclic cores bearing the same N-benzyl substituent, making it the preferred scaffold for mast cell stabilization or antiallergic research applications.
- [1] Yamato, M.; Hashigaki, K.; Ikeda, M.; Ohtake, H.; Tasaka, K. Synthesis and Structure-Activity Relationship of Spiro[isochroman-piperidine] Analogs for Inhibition of Histamine Release. II. Chem. Pharm. Bull. 1981, 29 (12), 3494–3498. DOI: 10.1248/cpb.29.3494. Table 2 reproduced in Molecules 2009, 14(8), 3106–3114 (PMC6254842). View Source
